molecular formula C19H19F3N4O3S B2633197 GMC 1-169

GMC 1-169

Cat. No.: B2633197
M. Wt: 440.4 g/mol
InChI Key: XKXPMSXRABANAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GMC 1-169 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GMC 1-169 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GMC 1-169 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.

    Biology: this compound is used to investigate the biological activity of atypical antipsychotics and their interactions with various receptors.

    Medicine: Research on this compound contributes to the understanding of antipsychotic mechanisms and the development of new therapeutic agents.

Mechanism of Action

GMC 1-169 exerts its effects by interacting with specific receptors in the brain. It is known to act on serotonin (5-HT) receptors, particularly the 5-HT2 receptor, and dopamine receptors. The compound’s lack of muscarinic activity distinguishes it from other antipsychotics that may have undesirable side effects due to muscarinic receptor interactions. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity, leading to its antipsychotic effects.

Comparison with Similar Compounds

GMC 1-169 can be compared with other atypical antipsychotics such as clozapine and olanzapine. Similar compounds include:

    Clozapine: Known for its efficacy in treatment-resistant schizophrenia but has significant side effects due to muscarinic activity.

    Olanzapine: Another atypical antipsychotic with a broader receptor profile, including muscarinic receptors.

This compound’s uniqueness lies in its selective receptor activity, which reduces the risk of side effects associated with muscarinic receptor interactions .

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-12-13(29-30(27,28)19(20,21)22)6-7-15(14)23-16-4-2-3-5-17(16)24-18/h2-7,12,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXPMSXRABANAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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